Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a dioxopyrrolidinyl-substituted benzamido group and an isopropyl substituent. The compound’s hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Structural analogs in the evidence (e.g., thieno-pyridine derivatives) often employ SHELX-based crystallography for refinement , underscoring the importance of precise structural determination for such compounds.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-13(2)25-11-10-16-17(12-25)32-22(20(16)23(30)31-3)24-21(29)14-4-6-15(7-5-14)26-18(27)8-9-19(26)28;/h4-7,13H,8-12H2,1-3H3,(H,24,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDDFUUOKVANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound appears to interact with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It has been observed that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that it may influence the glycosylation pathways in cells.
Pharmacokinetics
A similar compound, as-1, is characterized by very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 in a concentration of 10 μm .
Result of Action
The compound’s action results in increased monoclonal antibody production in recombinant Chinese hamster ovary cells . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells. The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Cellular Effects
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Biological Activity
Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of tetrahydrothienopyridines. This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C19H24N2O4S·HCl
- Molecular Weight : Approximately 396.93 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study demonstrated that various synthesized compounds within this class showed notable antibacterial and antifungal activities against a range of pathogens .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies using the MTT assay have shown that tetrahydrothienopyridine derivatives can induce cytotoxicity in various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
Some studies suggest that similar compounds may possess neuroprotective properties. Research indicates that tetrahydrothienopyridines can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal models . This could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
The mechanisms through which methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to inflammation and cell survival.
Scientific Research Applications
Here's a detailed overview of the applications of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, incorporating research findings and insights from verified sources.
Medicinal Chemistry
Thienopyridine derivatives exhibit antimicrobial properties and have potential as antibacterial agents. Derivatives of thieno[2,3-b]pyridine have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Thienopyridine compounds have been investigated for antiviral applications, with certain derivatives showing activity against viral infections by inhibiting viral replication mechanisms. This class of compounds is being explored for its efficacy against RNA viruses, which are often challenging to treat with conventional antiviral drugs.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Various synthetic methods, such as microwave-assisted synthesis and classical heating, have been employed to optimize yields and purity. Characterization of this compound is crucial to understanding its chemical behavior and potential applications, with techniques like NMR spectroscopy and mass spectrometry commonly used to confirm the structure and purity of synthesized compounds. The NMR spectra provide insights into the molecular environment of hydrogen atoms within the compound.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of thienopyridine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the thienopyridine structure enhanced antibacterial potency significantly compared to standard antibiotics.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral effects of thienopyridine derivatives against the influenza virus. The study highlighted that certain structural modifications led to increased inhibition of viral replication in vitro, with the mechanism attributed to interference with viral RNA polymerase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the evidence, focusing on core scaffolds, substituents, and physicochemical properties. Below is a detailed analysis:
Structural Analogues and Core Scaffolds
- Thieno[2,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine (): The compound shares a fused heterocyclic core with derivatives like (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, 11b). The dioxopyrrolidinyl group in the target compound introduces a distinct reactive site compared to the cyano and furan substituents in 11a/b .
- Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Compounds such as diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) feature a saturated imidazo-pyridine scaffold. While the target compound’s thieno-pyridine core is less polar, both classes exhibit conformational rigidity, which is critical for receptor interactions. The isopropyl group in the target compound may enhance lipophilicity compared to the bromophenyl or nitro groups in 2c or 1l .
Functional Group Analysis
- Dioxopyrrolidinyl vs. Cyano/Carbonitrile Groups: The dioxopyrrolidinyl moiety in the target compound is electrophilic and may act as a Michael acceptor or covalent binder, unlike the cyano groups in 11a/b or 12, which primarily contribute to hydrogen bonding or dipole interactions. This distinction implies divergent mechanisms of action in biological systems .
Carboxylate Esters: The methyl carboxylate group in the target compound contrasts with diethyl esters in 2c and 1l. Methyl esters generally exhibit higher metabolic stability but lower solubility than ethyl esters, which could influence pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
